3-bromo-7-methoxyquinolin-2(1H)-one

Description

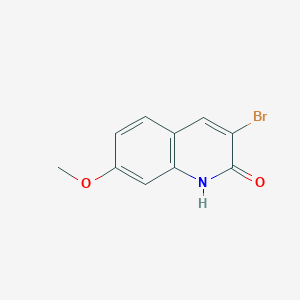

3-Bromo-7-methoxyquinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone backbone substituted with a bromine atom at position 3 and a methoxy group at position 7.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-bromo-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-7-3-2-6-4-8(11)10(13)12-9(6)5-7/h2-5H,1H3,(H,12,13) |

InChI Key |

VNDCXBNAQFCMFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the properties of quinolinone derivatives:

Key Insight : The 3-bromo-7-methoxy substitution in the target compound creates a unique electronic profile, distinct from derivatives with bromine at positions 6 or 7 or with alkyl substituents.

Ring System Variations

Quinolinone derivatives are compared with isoquinolinones and quinoxalinones:

Key Insight: Quinolinones and isoquinolinones are pharmacologically significant, but their distinct ring systems lead to different binding modes in biological targets.

Physical and Spectroscopic Properties

NMR and molecular weight comparisons:

Key Insight: The NH proton in quinolinones (~δ 11.5–12.0) is a diagnostic marker for hydrogen-bonding interactions.

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

The most straightforward route involves brominating 7-methoxyquinolin-2(1H)-one at the 3-position using N-bromosuccinimide (NBS). This method leverages the electron-donating methoxy group at position 7 to direct electrophilic substitution to the para position (C-3). In glacial acetic acid at 80–100°C, NBS selectively brominates the quinolinone core, achieving yields of 70–85%.

Reaction Conditions:

-

Solvent: Glacial acetic acid

-

Temperature: 80–100°C

-

Molar Ratio (Substrate:NBS): 1:1.5–2.0

-

Time: 2–4 hours

The reaction’s regioselectivity is attributed to the methoxy group’s ortho/para-directing effects, with computational studies suggesting preferential stabilization of the bromination transition state at C-3.

Multi-Step Synthesis from 7-Hydroxyquinoline Precursors

Triflation-Bromination-Methylation Sequence

Adapting methodologies from triflate-mediated syntheses, 3-bromo-7-methoxyquinolin-2(1H)-one can be prepared via sequential functionalization:

-

Triflation of 7-Hydroxyquinolin-2(1H)-one:

Treatment with trifluoromethanesulfonic anhydride in dichloromethane at 0°C converts the 7-hydroxy group to a triflate ester (85–90% yield). -

Bromination at C-3:

The triflate intermediate undergoes bromination with NBS in glacial acetic acid at 90°C, yielding 3-bromo-7-trifluoromethanesulfonylquinolin-2(1H)-one (80–85% yield). -

Methylation of the Triflate Group:

Replacement of the triflate with methoxy is achieved using methyl iodide and potassium carbonate in DMF at 60°C, affording the target compound in 90–95% yield.

Advantages:

-

Avoids toxic reagents like DDQ (dichlorodicyanoquinone).

-

High overall yield (65–75% over three steps).

Ring Construction via Gould-Jacobs Cyclization

Cyclization of Substituted Anilines

This approach constructs the quinolinone core with pre-installed bromine and methoxy groups. A Gould-Jacobs reaction between 3-bromo-5-methoxyaniline and diketene derivatives generates the bicyclic structure:

-

Formation of Enamine Intermediate:

3-Bromo-5-methoxyaniline reacts with ethyl acetoacetate in refluxing ethanol, forming an enamine (70–75% yield). -

Cyclization under Acidic Conditions:

Treatment with polyphosphoric acid (PPA) at 120°C induces cyclization to 7-methoxy-3-bromoquinolin-2(1H)-one (60–65% yield).

Challenges:

-

Requires strict control of stoichiometry to avoid polymerization.

-

Limited scalability due to harsh acidic conditions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Direct Bromination | Single-step NBS reaction | 70–85% | High | Low (acetic acid solvent) |

| Triflation-Bromination | Triflation, bromination, methylation | 65–75% | Moderate | Moderate (triflate handling) |

| Gould-Jacobs Cyclization | Enamine formation, cyclization | 60–65% | Low | High (PPA use) |

The direct bromination method offers simplicity and scalability, while the triflation route provides higher functional group tolerance. The Gould-Jacobs approach is less favored industrially due to lower yields and hazardous reagents.

Reaction Optimization and Mechanistic Insights

Q & A

Q. What are the optimal synthetic routes for 3-bromo-7-methoxyquinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and cyclization of precursor quinolinone derivatives. Key steps include:

- Bromination : Electrophilic substitution at the 3-position using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .

- Cyclization : Acid-catalyzed cyclization of intermediates (e.g., 7-methoxyquinolinone derivatives) to form the dihydroquinolinone core .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/ethanol mixtures) to improve yield. Purification by column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C3, methoxy at C7) and hydrogen bonding in the lactam ring. Aromatic protons appear as doublets in δ 6.8–8.2 ppm, while the methoxy group resonates at δ ~3.9 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHBrNO) with a molecular ion peak at m/z 268.973 .

- IR Spectroscopy : Stretching vibrations for C=O (1670–1700 cm) and N-H (3200–3300 cm) confirm the quinolinone structure .

Advanced Research Questions

Q. How does the bromine substituent at C3 influence regioselectivity in further functionalization reactions?

- Methodological Answer : Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the para position (C6) and nucleophilic attacks to the ortho position (C4). For example:

- Suzuki Coupling : Palladium-catalyzed cross-coupling at C3-Br with aryl boronic acids requires inert conditions (argon atmosphere) and ligands like Pd(PPh) .

- Contradiction Resolution : Conflicting reactivity reports (e.g., competing C4 vs. C6 substitution) can arise from solvent polarity. Polar solvents (e.g., DMSO) favor C6 attack due to enhanced stabilization of transition states .

Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often stem from structural variations (e.g., halogen positioning) or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-bromo-7-fluoro vs. 3-bromo-7-methoxy derivatives) using standardized in vitro assays (e.g., enzyme inhibition IC values) .

- Data Validation : Replicate studies under controlled conditions (pH, temperature) and use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target binding .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., SIRT1). The bromine and methoxy groups enhance hydrophobic interactions with binding pockets .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories, with RMSD values <2 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.